molecular formula C27H24FN3O2S B2967865 (7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892418-00-7

(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B2967865
CAS No.: 892418-00-7
M. Wt: 473.57
InChI Key: NBALWSZUIWEJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This tricyclic compound features a complex polyheterocyclic scaffold with a hydroxymethyl (-CH₂OH) substituent at position 11, a 4-fluorophenyl group at position 5, and a (2,5-dimethylphenyl)methylsulfanyl moiety at position 5. Its molecular formula is C₂₉H₂₆FN₃O₂S, with a molecular weight of 499.6 g/mol.

The compound’s design aligns with pharmacophores targeting kinase inhibition or epigenetic modulation, as suggested by its similarity to tricyclic derivatives in oncology and anti-inflammatory research . However, its exact biological targets and therapeutic applications remain under investigation.

Properties

IUPAC Name

[7-[(2,5-dimethylphenyl)methylsulfanyl]-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2S/c1-15-4-5-16(2)19(10-15)14-34-27-23-11-22-20(13-32)12-29-17(3)24(22)33-26(23)30-25(31-27)18-6-8-21(28)9-7-18/h4-10,12,32H,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBALWSZUIWEJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule with a unique structure that suggests potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C27H24FN3O2S
  • Molecular Weight : 473.6 g/mol
  • CAS Number : 892418-00-7

The compound features a triazatricyclo structure that is believed to influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The following sections summarize specific findings related to the biological activity of the compound.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of compounds with similar structures. For instance:

  • A related compound was shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways. The dual inhibition led to significant reductions in inflammation in animal models .
Compound NameCOX Inhibition (IC50)LOX Inhibition (IC50)
CI-10040.39 µM0.77 µM

Anticancer Activity

The compound's structure suggests potential interactions with various cancer-related pathways:

  • Preliminary studies indicate that similar triazatricyclo compounds may induce apoptosis in cancer cells through the activation of caspase pathways .
  • The presence of fluorine in the structure may enhance binding affinity to cancer cell receptors.

Antimicrobial Activity

Research on related compounds has shown promising antimicrobial effects:

  • Compounds with similar sulfanyl groups have demonstrated activity against various bacterial strains . The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Case Studies

  • Case Study 1: Anti-inflammatory Effects
    • In a rat model of carrageenan-induced paw edema, a structurally similar compound exhibited significant reduction in swelling after administration at doses of 0.6 mg/kg .
  • Case Study 2: Anticancer Properties
    • A study evaluated the cytotoxic effects of triazatricyclo compounds against human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability, suggesting that these compounds could be developed as therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

  • The presence of the sulfanyl group appears to enhance the interaction with biological targets.
  • The fluorophenyl moiety contributes to improved pharmacokinetic properties and receptor binding affinity.

Scientific Research Applications

Potential Biological Activities

This compound is a complex organic molecule with potential biological activities, particularly in medicinal chemistry. Its structure suggests it may have pharmacological applications. Research indicates that compounds with structural similarities have shown antimicrobial activity against Salmonella typhi and Bacillus subtilis. The presence of triazole and sulfur moieties may contribute to these activities.

Enzyme Inhibition

The potential of similar compounds as enzyme inhibitors has been explored. Studies have shown that compounds in the same chemical class can inhibit enzymes such as acetylcholinesterase (AChE) and urease. The methanol group in the compound's structure suggests it may also interact with these enzymes.

Cytotoxicity and Anticancer Potential

Structurally related compounds have demonstrated cytotoxic effects against cancer cell lines, such as HeLa cells (human cervical carcinoma). The IC50 values of these compounds suggest that the title compound may have anticancer properties. The mechanism of action may involve enzyme inhibition or disruption of cellular processes due to the presence of sulfur and nitrogen, which can interact with biological macromolecules.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to methoxy or methylphenyl analogues, as fluorination often reduces cytochrome P450-mediated oxidation .
  • Bioactivity : The acetamide derivative (from ) showed anticancer activity in the NCI-60 panel, suggesting that side-chain modifications (e.g., hydroxymethyl vs. acetamide) significantly influence target engagement .

Computational Similarity Analysis

Tanimoto Similarity Scores

Using the US-EPA CompTox Chemicals Dashboard’s Tanimoto-based similarity search (threshold >0.8), the target compound shares high structural similarity with:

  • Analogues with 4-fluorophenyl or 3-methoxyphenyl groups (e.g., ): Scores ~0.85–0.90 due to conserved tricyclic cores and sulfanyl linkages .
  • 2-Fluorophenyl derivatives (e.g., ): Scores ~0.80–0.82, with reduced similarity due to positional isomerism of fluorine .

Activity Landscape Modeling

Activity cliffs (structurally similar compounds with divergent bioactivities) are anticipated. For example:

Pharmacokinetic and Toxicity Profiles

  • LogP : Estimated at ~3.5 for the target compound, lower than its acetamide analogue (LogP ~4.2) due to the polar hydroxymethyl group .
  • Metabolic Stability : Fluorinated aryl groups typically exhibit slower hepatic clearance compared to methoxy-substituted derivatives .

Q & A

Basic Question: What experimental design strategies are recommended for synthesizing and characterizing this polycyclic compound?

Methodological Answer:

  • Synthetic Route Optimization : Use a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Central Composite Design (CCD) is particularly effective for multi-variable optimization in complex heterocyclic systems .
  • Characterization : Employ high-resolution techniques such as:
    • X-ray Crystallography for unambiguous structural confirmation (e.g., tricyclic frameworks with fused heteroatoms require precise bond-angle analysis) .
    • HPLC-MS (e.g., Chromolith® columns) to monitor reaction progress and purity, especially for intermediates with labile functional groups like sulfanyl or fluorophenyl moieties .

Advanced Question: How can computational methods elucidate the reaction mechanisms involving the sulfanyl and fluorophenyl substituents?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates. Focus on sulfur-mediated ring-opening/closure steps and fluorophenyl electronic effects (e.g., Hammett parameters for substituent influence) .
  • Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to explore potential pathways for tricyclic core formation, prioritizing low-energy routes .
  • Validation : Cross-validate computational results with experimental kinetics (e.g., stopped-flow UV-Vis for rapid intermediate detection) .

Advanced Question: How should researchers address contradictions between predicted and observed biological activity data?

Methodological Answer:

  • Data Triangulation : Combine:
    • Molecular Docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinases or GPCRs.
    • In Vitro Assays (e.g., fluorescence polarization for enzyme inhibition) to validate activity .
  • Confounding Factors : Investigate solvent effects (e.g., DMSO concentration on membrane permeability) or metabolic stability (e.g., cytochrome P450 interactions) using LC-MS/MS .
  • Statistical Analysis : Apply multivariate regression to identify outliers or hidden variables (e.g., batch-to-batch variability in fluorophenyl precursor purity) .

Basic Question: What analytical techniques are critical for assessing the compound’s stability under varying conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to:
    • Acidic/Base Hydrolysis : Monitor via NMR (e.g., disappearance of the methanol -OH peak at δ 1.5-2.0 ppm) .
    • Oxidative Stress : Use H₂O₂ or UV light, followed by HPLC-PDA to track degradation products (e.g., sulfoxide formation from sulfanyl oxidation) .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (critical for storage recommendations) .

Advanced Question: How can chirality in the tricyclic core impact pharmacological properties, and how is enantiomeric resolution achieved?

Methodological Answer:

  • Chiral Centers : The oxa-azatricyclo framework likely has multiple stereogenic centers. Use:
    • Circular Dichroism (CD) to assign absolute configuration .
    • Chiral HPLC (e.g., Pirkle-type columns) with polar organic mobile phases for enantiomer separation .
  • Pharmacological Impact : Compare enantiomer activity in cellular models (e.g., IC₅₀ differences in cancer cell lines) to establish structure-activity relationships (SAR) .

Advanced Question: What interdisciplinary approaches integrate chemical engineering principles into optimizing large-scale synthesis?

Methodological Answer:

  • Process Intensification : Apply membrane separation technologies (e.g., nanofiltration) to isolate intermediates, reducing purification steps .
  • Reactor Design : Use microfluidic reactors to enhance heat/mass transfer in exothermic steps (e.g., cyclization reactions) .
  • AI-Driven Optimization : Implement COMSOL Multiphysics® simulations coupled with machine learning to predict yield-scaling challenges (e.g., viscosity changes in bulk reactions) .

Basic Question: What safety protocols are essential when handling the fluorophenyl and sulfanyl moieties?

Methodological Answer:

  • Hazard Mitigation :
    • Fluorophenyl Handling : Use PTFE-lined gloves and fume hoods to prevent inhalation/contact toxicity .
    • Sulfanyl Group Stability : Store under inert atmosphere (N₂/Ar) to prevent disulfide formation .
  • First Aid : Immediate ethanol rinsing for skin contact with methanol derivatives, followed by medical consultation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.